4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine
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Overview
Description
4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a bromophenyl group and a phenyl group, along with a morpholino group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar structure but with a different substitution pattern on the phenyl ring.
Methanimine, 1-(4-morpholino), N-(3-bromophenyl): Another related compound with a different functional group arrangement
Uniqueness
What sets 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine apart is its unique combination of a pyrazole ring with both bromophenyl and phenyl groups, along with a morpholino group. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-16-6-4-5-15(13-16)19-18(20(25)23-9-11-26-12-10-23)14-24(22-19)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVTQOFVXRBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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